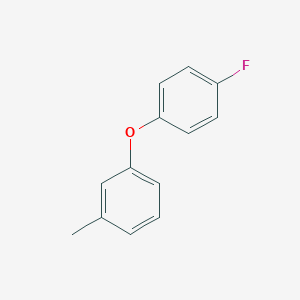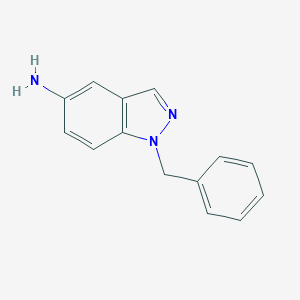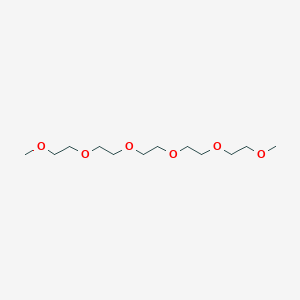
2,5,8,11,14,17-Hexaoxaoctadecane
Descripción general
Descripción
Pentaetilenglicol dimetil éter, también conocido como Pentaglyme, es un compuesto orgánico con la fórmula química C₁₂H₂₆O₆. Pertenece a la clase de glimes, que son compuestos de poliéter. El Pentaglyme es un líquido incoloro e inodoro que es soluble en agua y en muchos disolventes orgánicos. Se utiliza comúnmente como disolvente y como ligando en química de coordinación debido a su capacidad para formar complejos estables con iones metálicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Pentaglyme puede sintetizarse mediante la reacción de óxido de etileno con metanol en presencia de un catalizador. La reacción procede a través de una serie de pasos de etoxilación, donde el óxido de etileno se añade al metanol para formar una cadena de poliéter. Las condiciones de reacción suelen implicar temperaturas y presiones elevadas para facilitar el proceso de etoxilación .
Métodos de Producción Industrial
En entornos industriales, el Pentaglyme se produce utilizando reactores continuos donde el óxido de etileno y el metanol se alimentan al reactor junto con un catalizador. La mezcla de reacción se calienta entonces a la temperatura y presión deseadas para alcanzar el grado deseado de etoxilación. El producto se purifica entonces mediante destilación para eliminar cualquier material de partida no reaccionado y subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Pentaglyme experimenta diversas reacciones químicas, entre ellas:
Oxidación: El Pentaglyme puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Puede reducirse para formar alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros (por ejemplo, cloruro, bromuro) pueden utilizarse en reacciones de sustitución.
Productos Principales
Oxidación: Aldehídos y ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos éteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Pentaglyme tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como disolvente y como ligando en química de coordinación.
Biología: El Pentaglyme se utiliza en la preparación de muestras biológicas para su análisis.
Industria: El Pentaglyme se utiliza en la producción de electrolitos para baterías, particularmente en baterías de iones de litio.
Mecanismo De Acción
El Pentaglyme ejerce sus efectos principalmente a través de su capacidad para formar complejos estables con iones metálicos. Los átomos de oxígeno de los grupos éter del Pentaglyme se coordinan con los iones metálicos, formando complejos quelatos. Esta coordinación estabiliza los iones metálicos y mejora su reactividad en diversos procesos químicos. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y de los iones metálicos que se están coordinando .
Comparación Con Compuestos Similares
Compuestos Similares
Tetraglyme: El Tetraglyme (tetraetilenglicol dimetil éter) es similar al Pentaglyme pero tiene una unidad de etilenglicol menos en su estructura.
Singularidad del Pentaglyme
Las propiedades únicas del Pentaglyme, como su capacidad para formar complejos estables con una amplia gama de iones metálicos y su alta constante dieléctrica, lo hacen particularmente útil en aplicaciones donde otros glimes pueden no ser tan eficaces. Su longitud de cadena intermedia proporciona un equilibrio entre la solubilidad y la capacidad de complejación, lo que lo convierte en un compuesto versátil para diversas aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPGPKXQDIQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152319 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-87-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaglyme | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1191-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5,8,11,14,17-hexaoxaoctadecane interact with metal ions?
A1: this compound acts as a hexadentate ligand, meaning it can coordinate to metal ions through six oxygen atoms. This interaction is observed in the formation of complexes with alkaline earth metals like barium, strontium, and calcium. [, ] The oxygen atoms from the ether groups donate electron pairs to the metal ion, forming coordinate covalent bonds. This coordination can influence the reactivity and solubility of metal salts.
Q2: What is the typical coordination geometry observed in complexes of this compound with metal ions like barium?
A2: In the complex bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(this compound)barium, the this compound coordinates to the barium ion in a meridional fashion. [] This means the ligand wraps around the metal ion, occupying one hemisphere of the coordination sphere. The two β-diketonate ligands then occupy opposite sides of the neutral ligand's mean plane, leading to a coordination number of 10 for the barium ion.
Q3: Can this compound be incorporated into polymers, and if so, what properties does it impart?
A3: Yes, this compound can be incorporated into polymers. [] Researchers have successfully synthesized hydrophilic polymers with both oligo(oxyethylene) moieties, similar to this compound, and tertiary alcohol units in their main chain. These polymers exhibited good solubility in common solvents, likely attributed to the presence of the polar ether oxygen atoms from the incorporated this compound units.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



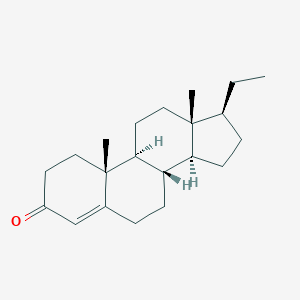

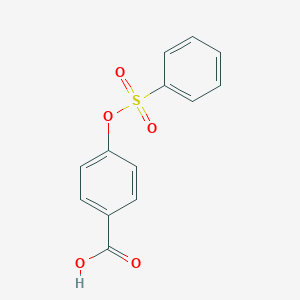
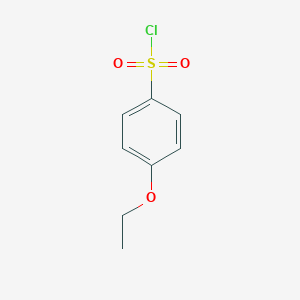
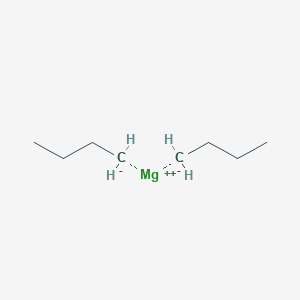
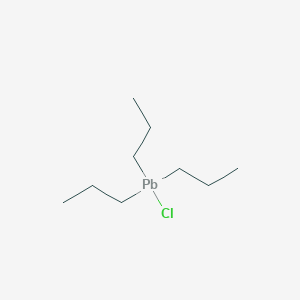
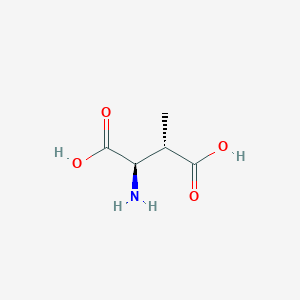
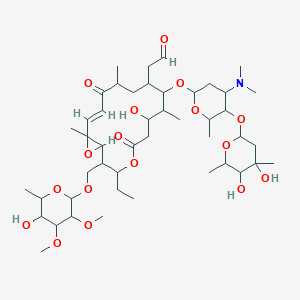
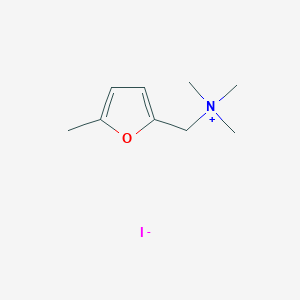
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
